molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3-Chlorobenzoyl chloride

Cat. No.: B046567
CAS No.: 618-46-2
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl chloride (CAS: 618-46-2) is a meta-substituted aromatic acyl chloride with the molecular formula C₇H₄Cl₂O. It is widely employed as a reactive intermediate in organic synthesis due to its ability to introduce the 3-chlorobenzoyl moiety into target molecules via acylation reactions. The chlorine atom at the meta position induces electronic effects, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This compound is frequently utilized in the synthesis of amides, esters, and sulfonamide derivatives across pharmaceuticals, agrochemicals, and materials science . Its applications span from antimicrobial agents (e.g., galactopyranoside esters) to covalent modification of graphene materials and IDO1 inhibitors in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of a ferric halide-iodine cocatalyst system at controlled temperatures, which provides higher yields of the meta-isomer of monochlorobenzoyl chloride . Another method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, where the mixture is refluxed for 2 hours, followed by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of benzoyl chloride in the presence of a catalyst. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines and Alcohols: Used in substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions.

    Lithium Aluminum Hydride: Used in reduction reactions.

Major Products Formed:

    Amides and Esters: Formed from substitution reactions.

    3-Chlorobenzoic Acid: Formed from hydrolysis.

    3-Chlorobenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Chemical Properties and Safety

  • Molecular Weight : 175.01 g/mol
  • Boiling Point : 223 °C
  • Melting Point : 44 °C
  • Density : 1.36 g/cm³
  • Hazards : Causes severe skin burns and eye damage; harmful if swallowed or inhaled .

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving the chlorination of benzoyl chloride or related compounds. Its reactivity is primarily due to the presence of both acyl chloride and chlorobenzene functionalities, allowing it to undergo nucleophilic substitution reactions.

Applications in Organic Synthesis

  • Intermediate for Pharmaceuticals :
    • This compound is frequently used as an intermediate in the synthesis of various pharmaceutical agents. It can be transformed into amides, esters, and other derivatives that exhibit biological activity.
    • For instance, it has been employed in the synthesis of anti-inflammatory and analgesic drugs by reacting with amines or alcohols to form corresponding amides or esters .
  • Synthesis of Agrochemicals :
    • The compound serves as a precursor for the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing agrochemical products that enhance crop protection .
  • Production of Dyes and Pigments :
    • In dye chemistry, this compound is used to produce azo dyes and other colorants through coupling reactions with diazonium salts. This application is significant in textile manufacturing and coloring agents for plastics .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various amines to form a series of chlorobenzamide derivatives, which were tested against bacterial strains. The results indicated enhanced antimicrobial activity compared to existing treatments .

Case Study 2: Development of Herbicides

Research focused on synthesizing new herbicides from this compound showed promising results in controlling weed species resistant to traditional herbicides. The synthesized compounds exhibited high efficacy at low concentrations, suggesting potential commercial applications .

Comparison Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsIntermediate for drug synthesisEnhanced efficacy and specificity
AgrochemicalsPrecursor for herbicides and pesticidesImproved crop protection
Dyes and PigmentsProduction of azo dyes through coupling reactionsVersatile colorant options
Material ScienceUsed in polymer modifications for enhanced propertiesIncreased durability and performance

Mechanism of Action

The mechanism of action of 3-chlorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and biological activity of benzoyl chlorides are influenced by substituent position (ortho, meta, para) and halogen type (Cl, Br, F). Key comparisons include:

Table 1: Structural and Electronic Properties of Substituted Benzoyl Chlorides

Compound Substituent Position Molecular Weight (g/mol) Electronegativity (Pauling Scale) Resonance Effects
3-Chlorobenzoyl chloride Meta 175.00 3.00 (Cl) Moderate -I effect
2-Chlorobenzoyl chloride Ortho 175.00 3.00 (Cl) Steric hindrance
4-Chlorobenzoyl chloride Para 175.00 3.00 (Cl) Strong -I effect
3-Bromobenzoyl chloride Meta 219.46 2.96 (Br) Stronger -I effect
3-Fluorobenzoyl chloride Meta 158.55 4.00 (F) Strongest -I effect
  • Positional Effects : Para-substituted analogs (e.g., 4-chlorobenzoyl chloride) exhibit stronger electron-withdrawing effects (-I) than meta isomers, enhancing carbonyl reactivity . Ortho-substituted derivatives (e.g., 2-chlorobenzoyl chloride) face steric hindrance, reducing acylation efficiency .
  • Halogen Effects : Bromine (3-bromobenzoyl chloride) provides a larger atomic radius and polarizability, increasing lipophilicity, while fluorine (3-fluorobenzoyl chloride) exerts a stronger -I effect, accelerating reaction rates .

Table 2: Reaction Yields and Conditions with Different Benzoyl Chlorides

Application This compound 4-Chlorobenzoyl Chloride 3-Bromobenzoyl Chloride
Amide Coupling (IDO1 Inhibitors) 74% yield (mild conditions) Not reported Not applicable
Esterification (Triterpene Acids) 70–85% yield Not tested 65–75% yield (slower kinetics)
Antibacterial Galactoside Derivatives Low activity (compound 5) Moderate activity High activity (compound 3)
  • This compound : Efficient under mild basic conditions (e.g., Raney nickel hydrogenation or Schotten-Baumann reactions ).
  • Halogen-Specific Trends : Fluorinated analogs (e.g., 3-fluorobenzoyl chloride) often yield higher bioactivity due to enhanced electronegativity, whereas brominated derivatives improve lipophilicity for membrane penetration .

Table 3: Antibacterial Activity of Benzoyl Chloride Derivatives

Compound (Derivative) Substituent Zone of Inhibition (mm) Target Bacteria
3-Chlorobenzoyl galactoside Meta-Cl 10 (weak) P. aeruginosa only
3-Fluorobenzoyl galactoside Meta-F 15–18 (high) B. cereus, S. aureus
2-Chlorobenzoyl paracetamol Ortho-Cl N/A COX-2 binding (Docking Score: -107.9)
4-Chlorobenzoyl urea Para-Cl 12–14 (moderate) Broad-spectrum
  • Positional Influence : Meta-substituted 3-chlorobenzoyl derivatives exhibit narrower antibacterial spectra compared to para analogs, likely due to reduced resonance stabilization .
  • Docking Studies : 2-Chlorobenzoyl derivatives show superior COX-2 receptor binding compared to meta isomers, highlighting steric compatibility in ortho positions .

Thermal and Chemical Stability

  • 3-Chlorobenzoyl Grafted Graphene : Retained 72% amine stability at 150°C, outperforming brominated analogs due to stronger C-Cl bond strength.
  • Hydrolytic Stability : 3-Chlorobenzoyl amides resist hydrolysis better than 4-chloro derivatives, attributed to reduced para resonance-assisted degradation .

Biological Activity

3-Chlorobenzoyl chloride, also known as m-chlorobenzoyl chloride, is an aromatic compound with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol. It is primarily used in organic synthesis as an acylating agent and has garnered attention for its biological activity, particularly in relation to its potential carcinogenic properties and its effects on cellular processes.

  • Molecular Formula : C₇H₄Cl₂O
  • Molecular Weight : 175.01 g/mol
  • Boiling Point : 223 °C
  • Melting Point : 44 °C
  • Density : 1.367 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential toxicity and carcinogenicity. The following sections summarize key findings from research studies and case reports.

Carcinogenic Potential

Research has indicated a potential link between exposure to chlorinated aromatic compounds, including chlorobenzoyl chlorides, and increased cancer risk. A notable study reported cases of respiratory tract cancer among workers involved in the production of benzoyl chloride, suggesting that chlorinated derivatives may pose similar risks due to their structural similarities.

Case Study: Respiratory Tract Cancer

  • Study Location : Japan
  • Findings : Six cases of respiratory tract cancer were reported among benzoyl chloride production workers.
  • Statistical Analysis : Standardized Mortality Ratios (SMR) for benzyl chloride or benzoyl chloride were found to be 2.6 (p < 0.05), indicating a significant association with increased cancer risk among long-term employees (15+ years) .

Experimental Studies on Carcinogenicity

Several animal studies have been conducted to evaluate the carcinogenic effects of chlorinated compounds:

  • Skin Application in Mice :
    • Method : Mice were exposed to benzyl chloride via skin application.
    • Results : Development of skin carcinomas was observed in treated groups, with significant differences compared to controls .
  • Subcutaneous Injection in Rats :
    • Method : Rats received subcutaneous injections of benzyl chloride.
    • Results : Sarcomas at the injection site were noted, with higher incidences in high-dose groups .
  • Inhalation Studies :
    • Mice exposed to vaporized benzoyl chloride exhibited significant tumor development, including lung adenocarcinomas and skin tumors .

The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with cellular macromolecules, leading to DNA damage and subsequent tumorigenesis. The structural characteristics of chlorinated aromatic compounds facilitate electrophilic attack on nucleophilic sites within DNA, potentially leading to mutagenic changes.

Toxicological Data

The toxicity profile of this compound has been assessed through various routes of exposure:

Exposure RouteObserved EffectsReference
Skin ApplicationSkin carcinomas in mice
Subcutaneous InjectionSarcomas in rats
InhalationLung tumors in mice

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 3-chlorobenzoyl chloride, and how can reaction efficiency be optimized?

this compound is synthesized via the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). Key steps include:

  • Reagent Ratios : A 4:1 molar excess of SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.
  • Temperature : Heating under reflux (70–80°C) for 4–6 hours maximizes yield.
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the product as a yellow oil with >99% purity.
    Avoiding moisture is critical due to the compound’s rapid hydrolysis. This method achieves a near-quantitative yield (99%) without requiring intermediate purification, enabling direct use in subsequent reactions .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Boiling Point : 223–225°C at atmospheric pressure.
  • Density : 1.367 g/mL at 20°C.
  • Reactivity : Highly electrophilic carbonyl group; reacts vigorously with nucleophiles (e.g., amines, water).
  • Spectroscopic Data : 1^1H NMR (CDCl₃): δ 8.10–7.96 (m, 2H), 7.65 (ddd, 1H), 7.47 (t, 1H). 13^{13}C NMR confirms the acyl chloride structure (δ ~167 ppm for C=O) .

Q. How should this compound be stored to prevent degradation?

  • Moisture Control : Store under inert gas (N₂/Ar) in sealed, desiccated containers.
  • Temperature : Keep at 2–8°C to minimize thermal decomposition.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Hydrolysis generates HCl and 3-chlorobenzoic acid, which can complicate downstream applications .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of m-chloroperoxybenzoic acid (m-CPBA), and what are the critical reaction parameters?

m-CPBA, a key oxidant in Baeyer-Villiger and epoxidation reactions, is synthesized via:

  • Oxidation : React this compound with H₂O₂ in alkaline conditions (NaOH, dioxane solvent).
  • Catalysis : MgSO₄ enhances reaction efficiency by absorbing water.
  • Acidification : Adjust pH to <2 with H₂SO₄ to precipitate m-CPBA.
    Optimization : Excess H₂O₂ (2.5 equiv.) and controlled temperature (0–5°C) prevent overoxidation. Yield and purity depend on rigorous exclusion of moisture .

Q. What kinetic challenges arise during nucleophilic substitutions with this compound, and how can side reactions be mitigated?

  • Competing Hydrolysis : Trace moisture accelerates hydrolysis, forming 3-chlorobenzoic acid. Use molecular sieves or anhydrous MgSO₄ to scavenge water.
  • Byproduct Formation : Over-reaction with amines generates undesired urea derivatives. Limit reaction time (1–2 hours) and employ stoichiometric control.
  • Catalysis : Lewis acids (e.g., FeCl₃) can enhance electrophilicity in Friedel-Crafts acylations, but may require post-reaction quenching to prevent decomposition .

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

  • IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1770 cm⁻¹.
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 175.01 for the parent compound).
  • X-ray Crystallography : Resolves regiochemical outcomes in complexes, such as coordination with transition metals (e.g., Pd catalysts in cross-coupling reactions). Discrepancies in 1^1H NMR splitting patterns (e.g., aromatic protons) can indicate steric or electronic effects in substituted derivatives .

Properties

IUPAC Name

3-chlorobenzoyl chloride
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHIHIKVIWVIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID1060681
Record name Benzoyl chloride, 3-chloro-
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Molecular Weight

175.01 g/mol
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CAS No.

618-46-2
Record name 3-Chlorobenzoyl chloride
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Record name Benzoyl chloride, 3-chloro-
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Record name 3-Chlorobenzoyl chloride
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Record name Benzoyl chloride, 3-chloro-
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Record name 3-chlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

17.2 g of the double bonds-containing mCOC copolymer (containing 15 mol % ENB) obtained from Example 6 and 100 ml of cyclohexene were placed in a 300 ml Schlenk round-bottom bottle wrapped with aluminum foil, and then 1.72 g of 3-chloroperoxybenzoic acid was added to the mCOC/cyclohexane solution. The reaction was conducted in a dark room at room temperature for 2 hours. Then, the reaction mixture was washed with methanol repeatly, filtered, and dried under vacuum. From 1H NMR spectrum, it was observed that the chemical shift of the double bond (5.2 ppm) disappeared and the chemical shift of epoxy group at 3.0 ppm appeared.
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Synthesis routes and methods II

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
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Synthesis routes and methods III

Procedure details

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3-chlorobenzoyl chloride as light yellow oil (30 g, 90%).
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Synthesis routes and methods IV

Procedure details

In the commercial process for producing herbicidal bifenox, i.e., methyl 2-nitro-5-(2'4'-dichlorophenoxy)-benzoate, preparation of a reaction precursor involves the chlorination of benzoyl chloride to obtain m-chlorobenzoyl chloride. This material is then reacted with methanol to produce the corresponding methyl chlorobenzoate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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